molecular formula C6H10N4O B13104030 3-Ethoxypyridazine-4,5-diamine

3-Ethoxypyridazine-4,5-diamine

Katalognummer: B13104030
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: UWJOZAIXCFFKEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxypyridazine-4,5-diamine is a heterocyclic compound with the molecular formula C6H10N4O. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyridazine-4,5-diamine typically involves the reaction of ethoxy-substituted precursors with appropriate amine sources. One common method includes the cyclization of ethoxy-substituted hydrazines with suitable dicarbonyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or copper to facilitate the formation of the pyridazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxypyridazine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro-substituted pyridazines, amine derivatives, and various substituted pyridazines with functional groups like alkyl, aryl, and acyl groups .

Wissenschaftliche Forschungsanwendungen

3-Ethoxypyridazine-4,5-diamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Ethoxypyridazine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Ethoxypyridazine-4,5-diamine is unique due to the presence of the ethoxy group and the diamine functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C6H10N4O

Molekulargewicht

154.17 g/mol

IUPAC-Name

3-ethoxypyridazine-4,5-diamine

InChI

InChI=1S/C6H10N4O/c1-2-11-6-5(8)4(7)3-9-10-6/h3H,2H2,1H3,(H2,7,10)(H2,8,9)

InChI-Schlüssel

UWJOZAIXCFFKEW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CN=N1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.